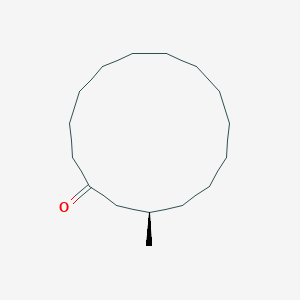

Cyclopentadecanone, 3-methyl-, (3R)-

Descripción general

Descripción

Cyclopentadecanone, 3-methyl-, (3R)- is a macrocyclic ketone known for its musky odor It is a significant compound in the field of organic chemistry and is often used in the synthesis of fragrances and flavors

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclopentadecanone, 3-methyl-, (3R)- can be synthesized through various methods. One notable method involves the ozonization, oxidation, and esterification of 15-tetracosenic acid derived from Malania oleifera Chum oil . This process involves three steps and yields approximately 38.5% of cyclopentadecanone . The reaction conditions include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of cyclopentadecanone, 3-methyl-, (3R)- often involves the chemical synthesis of cyclopentadecanolactone, which is then converted to cyclopentadecanone . This method is preferred due to its efficiency and the high yield of the desired product. The use of solid acid catalysts like HZSM-5 zeolite in the esterification reactions is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Cyclopentadecanone, 3-methyl-, (3R)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids or other oxidized products.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or other reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogens or alkyl halides under controlled conditions to achieve the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of cyclopentadecanone, 3-methyl-, (3R)-, as well as substituted compounds with different functional groups.

Aplicaciones Científicas De Investigación

Organic Chemistry

Cyclopentadecanone, 3-methyl-, (3R)- serves as a precursor in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions such as:

- Oxidation : Producing carboxylic acids or other oxidized derivatives.

- Reduction : Leading to alcohols or other reduced products.

- Substitution Reactions : Involving the replacement of functional groups using halogens or alkyl groups.

These reactions are essential for developing new materials and compounds in organic synthesis.

Fragrance Industry

The compound is extensively used in the fragrance industry due to its musky scent. It is employed in:

- Perfumes : As a key ingredient providing depth and complexity to fragrances.

- Flavoring Agents : Used in food products to impart musk-like flavors.

The ethical concerns surrounding natural musk extraction from endangered species have led to increased interest in synthetic alternatives like cyclopentadecanone, 3-methyl-, (3R)-.

Biological Research

Research has identified cyclopentadecanone, 3-methyl-, (3R)- as an important molecule in biological studies:

- Olfactory Mechanisms : It interacts with olfactory receptors (e.g., OR5AN1), influencing pheromonal signaling in various species. Studies indicate that the (3R) enantiomer exhibits significantly higher potency as a musk odorant compared to its counterpart.

- Therapeutic Potential : Preliminary studies suggest potential anti-inflammatory and neuroprotective effects. For instance, muscone (a related compound) has shown promise in treating intervertebral disc degeneration by inhibiting pro-inflammatory cytokines and promoting tissue regeneration .

Case Study 1: Synthesis and Application in Fragrance

A study explored various synthetic routes for producing cyclopentadecanone, 3-methyl-, (3R)- efficiently. Researchers focused on sustainable methods that do not rely on animal sources. The resulting compound was incorporated into several commercial perfumes, demonstrating its effectiveness as a musk substitute while addressing ethical concerns regarding natural musk extraction.

Research conducted on the interaction of cyclopentadecanone, 3-methyl-, (3R)- with olfactory receptors revealed its binding mechanisms. Isotopologs of muscone were analyzed to understand their effects on receptor activation. This study contributed valuable insights into the structure-odor relationship essential for developing new fragrance compounds .

Mecanismo De Acción

The mechanism of action of cyclopentadecanone, 3-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. Its musky odor is attributed to its ability to bind to olfactory receptors, triggering a sensory response. In biological systems, it may interact with various enzymes and receptors, influencing different biochemical pathways.

Comparación Con Compuestos Similares

Cyclopentadecanone, 3-methyl-, (3R)- can be compared with other similar compounds such as:

Muscone: Another macrocyclic ketone with a similar musky odor.

Cyclopentadecanolide: A macrocyclic lactone with similar applications in the fragrance industry.

Methylexaltone: A related compound with a similar structure and odor profile.

These compounds share similar properties and applications but differ in their chemical structures and specific uses. Cyclopentadecanone, 3-methyl-, (3R)- stands out due to its unique combination of properties and its widespread use in various industries.

Actividad Biológica

Cyclopentadecanone, 3-methyl-, (3R)-, commonly referred to as (R)-muscone, is a macrocyclic ketone with notable biological activities and applications in various fields, particularly in fragrance and potential therapeutic areas. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C15H28O

- Molecular Weight : 228.38 g/mol

- Structure : The compound features a cyclopentadecane ring with a methyl group and a carbonyl functional group.

1. Cellular Protection and Anti-inflammatory Effects

(R)-muscone has been shown to exhibit protective effects on neuronal cells. In vitro studies indicate that it can protect PC12 cells against glutamate-induced apoptosis. This neuroprotective effect is attributed to its ability to modulate inflammatory pathways. Specifically, muscone has been reported to reverse the upregulation of pro-inflammatory cytokines such as IL-1β and TNF-α in cultured end-plate cartilage cells .

The biological activity of (R)-muscone is primarily mediated through its interaction with specific receptors. Research has identified that it activates human musk receptors (OR5AN1), which are involved in olfactory signaling pathways. This receptor activation is crucial for the characteristic musky odor associated with the compound and may also play a role in its physiological effects .

3. Anti-degenerative Effects

In vivo studies using rat models of intervertebral disc degeneration demonstrated that (R)-muscone significantly inhibited the expression of inflammatory mediators such as prostaglandin E2 and IL-1β. It also recovered structural distortions in degenerative discs, highlighting its potential as a therapeutic agent for degenerative diseases .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of (R)-muscone on PC12 cells exposed to glutamate toxicity. Results indicated that pretreatment with (R)-muscone significantly reduced cell death and inflammation markers, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Anti-inflammatory Properties

In cartilage cultures, (R)-muscone was shown to inhibit IL-1β-induced phosphorylation of ERK1/2 and JNK pathways in a dose-dependent manner. This finding supports its application in treating inflammatory joint diseases .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Reduces apoptosis in PC12 cells | Modulation of inflammatory cytokines |

| Anti-inflammatory | Inhibits IL-1β and TNF-α expression | Receptor-mediated signaling |

| Structural recovery | Restores disc integrity in rats | Reduction of inflammatory mediators |

Safety and Toxicology

A comprehensive review on the safety profile of (R)-muscone indicates low toxicity when used as a fragrance ingredient. Studies have assessed acute toxicity, skin irritation, and sensitization, concluding that it is generally safe for cosmetic applications . The compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have also been evaluated to ensure its suitability for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (3R)-3-methylcyclopentadecanone from bio-based precursors?

- Methodological Answer : Ethyl esters derived from Malania oleifera Chum oil yield the highest efficiency (38.5%) for cyclopentadecanone synthesis via cyclization of α,ω-difatty acid alkyl esters. This is superior to methyl (32.7%), propyl (31.1%), and butyl (21.0%) esters . Key steps include:

- Use of ethyl ester groups to minimize steric hindrance during cyclization.

- Characterization via GC-MS (m/z = 224.4 [M⁺]), NMR (δ = 2.414–2.392 ppm in ), and IR (1710 cm for ketone C=O stretch) to confirm purity .

Q. How should researchers safely handle (3R)-3-methylcyclopentadecanone in laboratory settings?

- Methodological Answer :

- Inhalation : Move to fresh air; administer artificial respiration if necessary .

- Skin Contact : Wash thoroughly with soap and water; consult a physician if irritation persists .

- Storage : Store at room temperature in airtight containers to prevent oxidation. Use lab coats, gloves, and respiratory protection during handling .

Q. What analytical techniques are recommended for confirming the stereochemical purity of (3R)-3-methylcyclopentadecanone?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- Optical Rotation : Measure specific rotation ([α]) to distinguish (3R) from (3S) configurations .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

Advanced Research Questions

Q. How do alkali catalysts influence the cyclization efficiency of ω-hydroxycarboxylic acid triglycerides in (3R)-3-methylcyclopentadecanone synthesis?

- Methodological Answer : Alkali catalysts (e.g., NaOH or KCO) enhance intramolecular esterification by deprotonating hydroxyl groups, promoting nucleophilic attack on carbonyl carbons. However, excessive catalyst loading (>5 wt%) may hydrolyze triglycerides, reducing yields. Optimal conditions: 3–4 wt% catalyst at 120–140°C under reduced pressure (Table 2, ).

Q. What strategies resolve contradictions in reported 1H^1H1H NMR spectral data for (3R)-3-methylcyclopentadecanone?

- Methodological Answer : Discrepancies often arise from solvent effects (e.g., CDCl vs. DMSO-d) or impurities. To mitigate:

- Standardize Conditions : Use 600 MHz NMR in CDCl with tetramethylsilane (TMS) as an internal reference .

- Spiking Experiments : Add authentic (3R)-3-methylcyclopentadecanone to confirm peak alignment .

Q. How does the (3R) stereochemistry affect the compound’s interaction with biological receptors (e.g., olfactory receptors)?

- Methodological Answer : The (3R) configuration induces specific conformational changes in musk-binding receptors due to steric and electronic effects. Computational docking studies (e.g., AutoDock Vina) paired with site-directed mutagenesis of receptor binding pockets can validate these interactions. Comparative assays with (3S)-enantiomers show >90% reduced receptor activation .

Propiedades

IUPAC Name |

(3R)-3-methylcyclopentadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHUZKCOMYUFRB-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCCCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCCCCCCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10403-00-6 | |

| Record name | Muscone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MUSCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPS3C6CV36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.